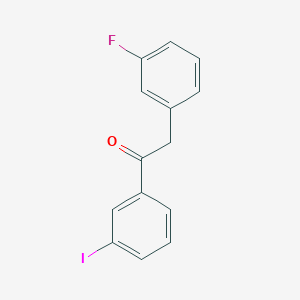

2-(3-Fluorophenyl)-3'-iodoacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Fluorophenyl)-3'-iodoacetophenone, also known as FIP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FIP belongs to the family of chalcones, which are compounds that have been studied for their various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

1. Biological Baeyer-Villiger Oxidation:

The biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants like 2-(3-Fluorophenyl)-3'-iodoacetophenone, is studied using 19F nuclear magnetic resonance (NMR). This method evaluates the biological conversion of ring-substituted acetophenones to phenyl acetates, which serve as valuable synthons for further production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

2. Molecular Structure and Spectroscopy:

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, is synthesized and analyzed for its structure, demonstrating the importance of fluorinated acetophenones in structural chemistry and materials science. The calculated first hyperpolarizability of this compound indicates its potential application in nonlinear optics, and the HOMO-LUMO transition suggests electron density transfer, highlighting the significance of fluorinated acetophenones in electronic materials (Najiya et al., 2014).

3. Synthesis of Fluorophores:

The synthesis of fluorophores is another application, where 2-bromo-2'-nitroacetophenone, a similar compound, is used to assemble indolizines which are then utilized to create indolizino[3,2-c]quinolines. These compounds exhibit unique optical properties, making them suitable as fluorescent probes in biomedical applications (Park, Kwon, Lee, & Kim, 2015).

4. Antipathogenic Activity:

Acylthioureas, with structural similarity, have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, particularly against strains known for biofilm formation. This indicates the potential of these derivatives, and by extension, related fluorinated acetophenones, in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

5. Comparative Imaging in Biomedical Studies:

A benzophenone-based compound, structurally related to 2-(3-Fluorophenyl)-3'-iodoacetophenone, has been synthesized for comparative imaging studies. This compound can be labeled with different radioisotopes for use in PET, SPECT, and autoradiography, highlighting its utility in molecular imaging and diagnostics (Li, Ding, Gifford, Fowler, & Gatley, 2003).

Propiedades

IUPAC Name |

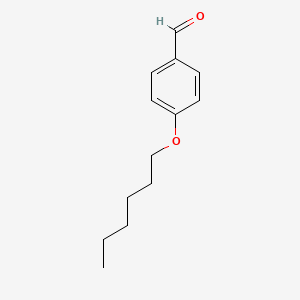

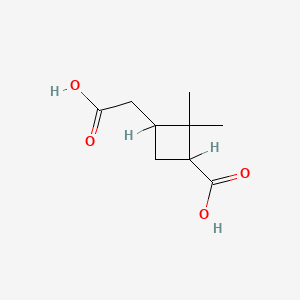

2-(3-fluorophenyl)-1-(3-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXFXTIFAPMDPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642348 |

Source

|

| Record name | 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-3'-iodoacetophenone | |

CAS RN |

898784-79-7 |

Source

|

| Record name | 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.